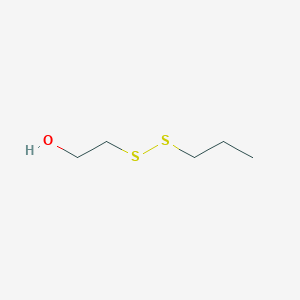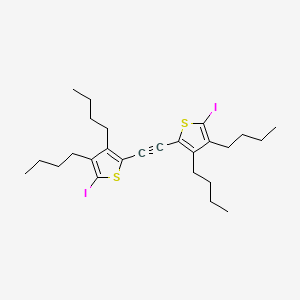
Thiophene, 2,2'-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo-, a typical synthetic route might involve the Sonogashira coupling reaction, which is used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Halogenated thiophenes, like this compound, can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
科学的研究の応用
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action for thiophene derivatives often involves interactions with biological targets such as enzymes or receptors.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2,2’-Bithiophene:
3,4-Ethylenedioxythiophene (EDOT): A thiophene derivative used in the production of conductive polymers.
Uniqueness
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- is unique due to its ethynediyl linkages and iodine substituents, which confer distinct electronic properties and reactivity compared to other thiophene derivatives. These features make it particularly valuable in the synthesis of advanced materials and in various research applications .
特性
CAS番号 |
565186-15-4 |
|---|---|
分子式 |
C26H36I2S2 |
分子量 |
666.5 g/mol |
IUPAC名 |
3,4-dibutyl-2-[2-(3,4-dibutyl-5-iodothiophen-2-yl)ethynyl]-5-iodothiophene |
InChI |
InChI=1S/C26H36I2S2/c1-5-9-13-19-21(15-11-7-3)25(27)29-23(19)17-18-24-20(14-10-6-2)22(16-12-8-4)26(28)30-24/h5-16H2,1-4H3 |
InChIキー |
OXXZOKIKPDOERD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(SC(=C1CCCC)I)C#CC2=C(C(=C(S2)I)CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


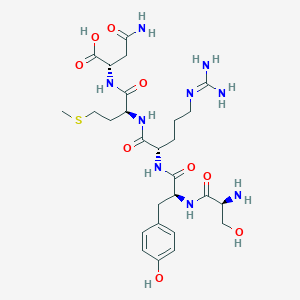
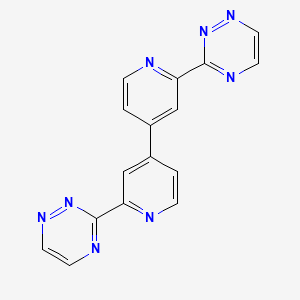
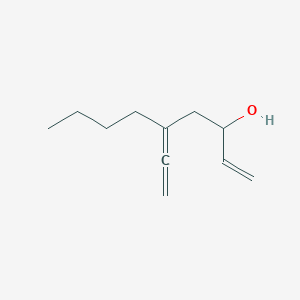
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
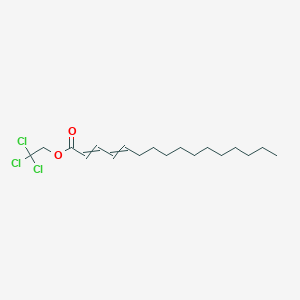
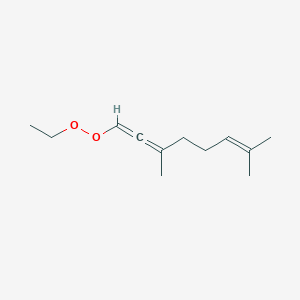

![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)

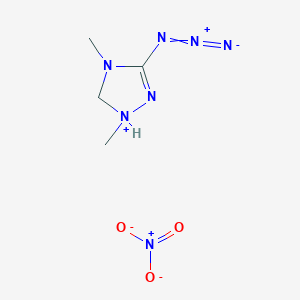
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
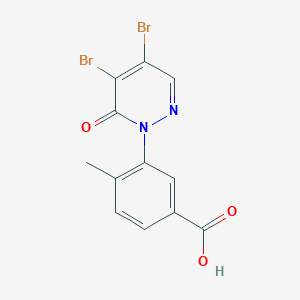
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
